2-(4H-1,2,4-triazol-4-yl)benzoic acid
Overview
Description
“2-(4H-1,2,4-triazol-4-yl)benzoic acid” is a compound that has been used in the synthesis of various coordination compounds . It has a molecular weight of 189.17 .
Synthesis Analysis
This compound has been successfully synthesized in a series of experiments . The structures of the synthesized compounds were established by NMR and MS analysis .Molecular Structure Analysis
The molecular structure of “this compound” has been analyzed using single-crystal X-ray diffraction . The compound has been used to synthesize a series of coordination compounds with varying structures .Chemical Reactions Analysis
The compound has been used in the synthesis of various coordination compounds . These compounds have been synthesized under hydro/solvothermal conditions using a triazolate–carboxylate bifunctional organic ligand .Physical And Chemical Properties Analysis
The compound has a molecular weight of 189.17 . More detailed physical and chemical properties are not available in the retrieved papers.Scientific Research Applications
Synthesis and Structural Analysis
- Triorganotin (4H-1,2,4-triazol-4-yl)benzoates were synthesized using 4-(4H-1,2,4-triazol-4-yl)benzoic acid, exhibiting good antifungal activities against various fungi (Li et al., 2010).
- Analysis of two benzoic acids, including a variant of 2-(4H-1,2,4-triazol-4-yl)benzoic acid, revealed different structural motifs and bioactivity predictions (Dinesh, 2013).
Supramolecular Chemistry
- Supramolecular transition metal(II) complexes were created using triazole-benzoic acid derivatives, which assembled into 3D frameworks and exhibited photoluminescence properties (Wang et al., 2018).
Spectrophotometric Analysis
- Acidity constants of triazole derivatives, including those similar to this compound, were determined using a multiwavelength spectrophotometric method, indicating a relationship between acidity constants and solvent composition (Azimi et al., 2008).
Photoluminescence and Electrocatalysis
- Metal-organic frameworks based on triazole-benzoic acid derivatives exhibited diverse structures and properties, including photocatalytic and dye adsorption capabilities (Gong et al., 2014).
Anticancer Research
- Synthesized 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids demonstrated potent inhibitory activities against cancer cell lines, with some compounds exhibiting low cytotoxic effects on normal cells (Abuelizz et al., 2019).
Photophysical Studies
- The phototransformations of 2-(1,2,4-triazol-3-yl)benzoic acid were investigated, revealing conformational changes and photoisomerization leading to new molecular forms (Pagacz-Kostrzewa et al., 2019).
Molybdenum Trioxide Hybrids
- Molybdenum trioxide hybrids using triazole-benzoic acid moieties were synthesized, demonstrating photophysical properties and catalytic behavior in epoxidation reactions (Lysenko et al., 2017).
Mechanism of Action
Target of Action
The primary targets of 2-(4H-1,2,4-triazol-4-yl)benzoic acid are cancer cells, specifically MCF-7 and HCT-116 cancer cell lines . These cell lines are often used in research as models for breast cancer and colon cancer, respectively .
Mode of Action
this compound interacts with its targets by inhibiting their proliferation . Some of the hybrids of this compound have shown potent inhibitory activities against the MCF-7 and HCT-116 cancer cell lines . Notably, compounds 2 and 14 have been found to inhibit the proliferation of MCF-7 cancer cells by inducing apoptosis .
Biochemical Pathways
The induction of apoptosis suggests that it may affect pathways related to cell growth and survival .
Result of Action
The result of the action of this compound is the inhibition of cancer cell proliferation and the induction of apoptosis in these cells . This leads to a decrease in the number of cancer cells, potentially slowing the progression of the disease .
Future Directions
properties
IUPAC Name |
2-(1,2,4-triazol-4-yl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-9(14)7-3-1-2-4-8(7)12-5-10-11-6-12/h1-6H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRSCKSDWKIZSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)N2C=NN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30608790 | |
Record name | 2-(4H-1,2,4-Triazol-4-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30608790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
167626-65-5 | |
Record name | 2-(4H-1,2,4-Triazol-4-yl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=167626-65-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4H-1,2,4-Triazol-4-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30608790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.